ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: Methoxylation can be achieved using methanol and a strong acid or base to introduce the methoxy group at the desired position.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve strong acids or bases and reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: Sulfonyl groups can be reduced to sulfides.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of indole derivatives on various biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The methoxy and sulfonyl groups can influence the compound’s binding affinity and specificity for its molecular targets, potentially affecting pathways involved in inflammation, neurotransmission, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylates: These compounds share the indole core and carboxylate group but may lack the methoxy or sulfonyl groups.
Methoxyphenylsulfonyl Amines: These compounds have the sulfonyl amine group but may not have the indole core.
Uniqueness
Ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups, along with the indole core, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H24N2O6S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 5-methoxy-4-[(4-methoxyphenyl)sulfonylamino]-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C21H24N2O6S/c1-6-29-21(24)18-13(2)23(3)16-11-12-17(28-5)20(19(16)18)22-30(25,26)15-9-7-14(27-4)8-10-15/h7-12,22H,6H2,1-5H3 |
InChI Key |
FPVDHXIQOKAODS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
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